(1-Chloroethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloroethyl)cyclohexane is an organic compound with the molecular formula C8H15Cl It is a derivative of cyclohexane, where one hydrogen atom is replaced by a (1-chloroethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Chloroethyl)cyclohexane can be synthesized through several methods. One common approach involves the chlorination of ethylcyclohexane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Chloroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Elimination: The major products are alkenes, such as cyclohexene derivatives.
Scientific Research Applications
(1-Chloroethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications are less documented, derivatives of cyclohexane are often explored for their potential pharmacological properties.
Mechanism of Action
The mechanism of action of (1-Chloroethyl)cyclohexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group .
Comparison with Similar Compounds
Cyclohexyl chloride: Similar in structure but lacks the ethyl group.
Ethylcyclohexane: Similar but without the chlorine atom.
Cyclohexanol: The hydroxyl group replaces the chlorine atom.
Uniqueness: (1-Chloroethyl)cyclohexane is unique due to the presence of both the cyclohexane ring and the (1-chloroethyl) group. This combination imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
1073-43-4 |
---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-chloroethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
BTQPKXKDCYSWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.